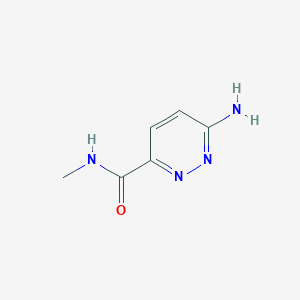

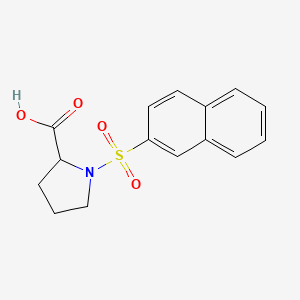

![molecular formula C18H16N2O2 B2545473 4-[(Naphthalen-2-yloxy)methyl]benzohydrazide CAS No. 377769-56-7](/img/structure/B2545473.png)

4-[(Naphthalen-2-yloxy)methyl]benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-[(Naphthalen-2-yloxy)methyl]benzohydrazide is a chemical entity that can be associated with a class of compounds that contain a naphthalene core, which is often used in the design of molecules with specific biological activities. Although the exact compound is not described in the provided papers, similar naphthalene-containing compounds have been synthesized and studied for their potential as bioactive molecules, such as histamine H3 receptor antagonists and antimicrobial agents .

Synthesis Analysis

The synthesis of naphthalene-based compounds typically involves strategic functionalization of the naphthalene core to introduce various substituents that confer the desired properties. For example, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives was achieved through direct acylation reactions . This suggests that a similar approach could be used for the synthesis of 4-[(Naphthalen-2-yloxy)methyl]benzohydrazide, where a naphthalen-2-yl moiety could be introduced to a benzohydrazide framework through appropriate synthetic routes.

Molecular Structure Analysis

The molecular structure of naphthalene-based compounds has been extensively studied using experimental techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-Vis), and nuclear magnetic resonance (NMR) . These studies provide insights into the conformation, electronic structure, and intermolecular interactions of the compounds. Theoretical methods, such as density functional theory (DFT), complement these experimental techniques by predicting molecular properties and behaviors .

Chemical Reactions Analysis

Naphthalene derivatives can participate in various chemical reactions, depending on their functional groups. For instance, benzamide derivatives containing a naphthalene moiety have been shown to exhibit colorimetric sensing of fluoride anions, indicating their reactivity towards specific analytes . The chemical reactivity of 4-[(Naphthalen-2-yloxy)methyl]benzohydrazide would likely be influenced by the presence of the benzohydrazide moiety, which could undergo reactions typical of hydrazides.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as lipophilicity, which is important for CNS penetration , and the ability to form hydrogen bonds, which can be studied through UV-Vis absorption and NMR analyses . Additionally, the electronic properties, such as HOMO-LUMO gaps, can be assessed through UV-Vis spectroscopy and theoretical calculations . The antimicrobial activity of these compounds also reflects their chemical properties and their interactions with biological targets .

Aplicaciones Científicas De Investigación

Naphthalene Derivatives in Environmental and Health Studies

Naphthalene and its derivatives are widely studied for their environmental persistence and potential health impacts. For instance, the presence and metabolism of polycyclic aromatic hydrocarbons (PAHs), including naphthalene derivatives, in humans have been extensively investigated to understand exposure sources and associated health risks. Studies have focused on measuring urinary metabolites of naphthalene to assess environmental exposure and its implications for human health, including risks related to cardiometabolic disorders and cancer (Ranjbar et al., 2015; De Craemer et al., 2016).

Naphthalene in Occupational Exposure

The monitoring of naphthalene exposure in occupational settings, particularly among workers in industries like coke production, is critical. Investigations into the urinary profiles of hydroxylated and unmetabolized PAHs, including naphthalene, provide insights into the exposure levels and potential health risks faced by workers in these environments (Campo et al., 2010; Oliveira et al., 2017).

Naphthalene in Indoor and Outdoor Air Quality

The assessment of naphthalene levels in indoor and outdoor environments is crucial for understanding its sources, concentrations, and potential risks to human health. Studies have characterized the distribution and sources of naphthalene in various settings, highlighting the need for policies and actions to reduce exposure, especially in indoor environments where high concentrations can pose significant health risks (Batterman et al., 2012).

Propiedades

IUPAC Name |

4-(naphthalen-2-yloxymethyl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c19-20-18(21)15-7-5-13(6-8-15)12-22-17-10-9-14-3-1-2-4-16(14)11-17/h1-11H,12,19H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTUPOZCHZRWSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC3=CC=C(C=C3)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Naphthalen-2-yloxy)methyl]benzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

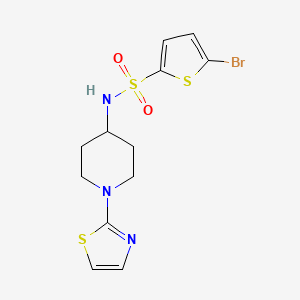

![N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea](/img/structure/B2545393.png)

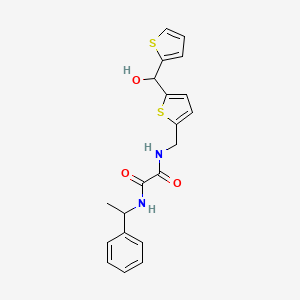

![6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide](/img/structure/B2545399.png)

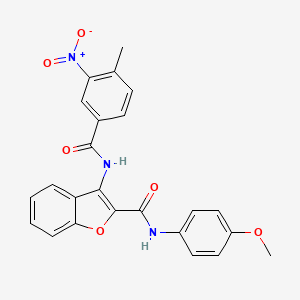

![1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2545402.png)

![4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine](/img/structure/B2545404.png)

![Methyl 5-(1-methyl-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2545405.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2545410.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2545411.png)